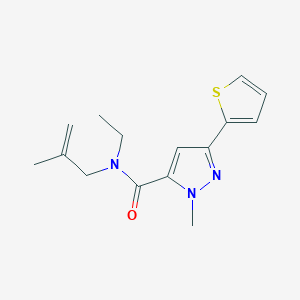![molecular formula C20H20N2O B4288594 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline](/img/structure/B4288594.png)
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline
描述
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MQ and has been found to have several biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用机制
The exact mechanism of action of 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline has several biochemical and physiological effects that make it a valuable tool for researchers. These effects include:
- Anticancer Properties: MQ has been shown to have anticancer properties and has been used in several studies to investigate its potential as a cancer treatment.
- Neuroprotective Effects: MQ has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
- Antiviral and Antibacterial Properties: MQ has been shown to have antiviral and antibacterial properties and has been studied for its potential use in treating infectious diseases.
实验室实验的优点和局限性
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline has several advantages and limitations for lab experiments. Some of the advantages include:
- High Potency: MQ is a highly potent compound, which means that it can be used in small quantities to achieve the desired effect.
- Versatility: MQ has been found to have several properties that make it useful in various fields of research.
- Low Toxicity: MQ has been shown to have low toxicity, which makes it a safer option compared to other compounds.
Some of the limitations of using 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline in lab experiments include:
- Limited Availability: MQ is not widely available and can be difficult to obtain.
- Cost: The synthesis of MQ can be expensive, which makes it a less accessible option for some researchers.
未来方向
There are several future directions for research involving 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline. Some of these directions include:
- Investigating the Anticancer Properties: Further research is needed to investigate the potential of MQ as a cancer treatment.
- Exploring the Neuroprotective Effects: More studies are needed to explore the potential use of MQ in treating neurodegenerative diseases.
- Developing New Compounds: Researchers can use MQ as a starting point to develop new compounds with similar properties.
In conclusion, 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline is a valuable compound for scientific research. Its properties make it useful in various fields, and further research is needed to explore its potential applications.
科学研究应用
2-[3-(morpholin-4-ylmethyl)phenyl]quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to have several properties that make it useful in various fields, including:
- Cancer Research: MQ has been shown to have anticancer properties and has been used in several studies to investigate its potential as a cancer treatment.
- Neuroscience: MQ has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
- Infectious Diseases: MQ has been shown to have antiviral and antibacterial properties and has been studied for its potential use in treating infectious diseases.
属性
IUPAC Name |
4-[(3-quinolin-2-ylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-7-19-17(5-1)8-9-20(21-19)18-6-3-4-16(14-18)15-22-10-12-23-13-11-22/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCJOZBWLRPFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-{[(2-methylphenyl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4288515.png)
![5-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]isoxazole-3-carboxamide](/img/structure/B4288529.png)
![4-[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B4288537.png)
![1-{6-[4-(2,6-difluoro-4-methoxybenzyl)piperazin-1-yl]pyridin-3-yl}ethanone](/img/structure/B4288545.png)
![1-isopropyl-4-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-2-methylpiperazine](/img/structure/B4288552.png)
![N-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4288566.png)
![ethyl 1-[(benzylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B4288571.png)
![3-[(cyclopentylcarbonyl)amino]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B4288573.png)
![N-(6-chloropyridin-3-yl)-4-[(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B4288578.png)
![1-(propylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4288588.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate](/img/structure/B4288603.png)

![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4288622.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4288628.png)